An In-Depth Technical Guide to the Target Selectivity Profile of Adagrasib (MRTX849), a KRAS G12C Inhibitor
An In-Depth Technical Guide to the Target Selectivity Profile of Adagrasib (MRTX849), a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Adagrasib represents a significant advancement in targeting a previously "undruggable" oncogene. Understanding its selectivity is critical for appreciating its therapeutic window and potential off-target effects.
Introduction: Targeting the KRAS G12C Oncogene
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers. For decades, direct inhibition of KRAS has been a formidable challenge due to its high affinity for GTP/GDP and the absence of deep allosteric binding pockets. The G12C mutation, where glycine at position 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. This mutation introduces a reactive cysteine residue that can be covalently targeted by specific inhibitors.
Adagrasib (MRTX849) is an orally bioavailable, small-molecule inhibitor designed to irreversibly and selectively bind to the cysteine-12 of KRAS G12C.[1] It traps the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[2][3] Adagrasib was optimized for favorable pharmacokinetic properties, including a long half-life of approximately 24 hours and extensive tissue distribution, including central nervous system penetration.[3][4]
Target Selectivity Profile of Adagrasib
The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its selectivity. Adagrasib has been engineered for high selectivity for the KRAS G12C mutant over wild-type KRAS and other protein kinases.
2.1 Potency and Selectivity for KRAS G12C
Adagrasib demonstrates potent inhibition of KRAS G12C. Preclinical models have shown that it has over 1,000-fold selectivity for KRAS G12C compared with wild-type KRAS.[4] This high degree of selectivity is attributed to its covalent binding mechanism, which relies on the presence of the mutant cysteine residue. Furthermore, studies have shown that adagrasib is strictly KRAS-specific, unlike sotorasib, which can also bind to NRAS and HRAS G12C mutants.[5][6] This specificity is driven by a strong, irreplaceable interaction with histidine 95 (H95) on the KRAS protein.[5]
2.2 Cellular Activity Profile
In cellular assays, adagrasib potently inhibits cell proliferation in a wide range of cancer cell lines harboring the KRAS G12C mutation. Conversely, it shows minimal activity in cell lines with other KRAS mutations (e.g., G12S, G13D) or wild-type KRAS.[7] This cellular selectivity corroborates the biochemical findings and underscores its targeted mechanism of action. Adagrasib also effectively inhibits downstream signaling pathways, including the phosphorylation of ERK1/2 and S6, with IC50 values in the single-digit nanomolar range in mutant cell lines.[8]
2.3 Off-Target Profile
Comprehensive off-target screening is crucial to identify potential liabilities and understand the full safety profile of an inhibitor. In secondary pharmacology screening studies, adagrasib at a concentration of 10 μM showed greater than 50% inhibition of 18 off-target receptors.[7] Among these, it exhibited over 90% inhibitory activity against 4 off-target kinases or enzymes at the same concentration.[7] While these findings indicate some off-target activity at high concentrations, the overall profile supports a favorable therapeutic window, given its high on-target potency.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the selectivity and potency of adagrasib.
Table 1: Biochemical and Cellular Potency of Adagrasib against KRAS G12C
| Assay Type | Cell Line / Protein | Endpoint | Value | Reference |
| Biochemical | KRAS G12C | ERK1/2 Phosphorylation IC50 | 17 nM | [7] |
| Cellular | KRAS G12C Mutant Cell Lines (Panel) | Growth Inhibition IC50 (2D) | 10 - 973 nM | [8][9] |
| Cellular | KRAS G12C Mutant Cell Lines (Panel) | Growth Inhibition IC50 (3D Spheroids) | 0.2 - 1042 nM | [8][9] |
| Cellular | KRAS WT/G12S/G13D Cell Lines | Growth Inhibition IC50 | >3000 nM | [7] |
| Cellular | MIA PaCa-2 (KRAS G12C) | ERK1/2 Phosphorylation IC50 | Single-digit nM | [8] |
| Cellular | MIA PaCa-2 (KRAS G12C) | S6 Phosphorylation IC50 | Single-digit nM | [8] |
Table 2: Selectivity Profile of Adagrasib
| Target | Selectivity Fold (vs. WT) | Method | Finding | Reference |
| KRAS Wild-Type | >1,000-fold | Preclinical Models | High selectivity for G12C mutant over wild-type. | [4] |
| NRAS/HRAS G12C | KRAS-specific | Biochemical & Cellular Assays | Adagrasib inhibition is KRAS-specific, unlike sotorasib. | [5][6] |
| Off-Target Panel | N/A | Secondary Pharmacology Screen (10 µM) | >50% inhibition of 18 receptors; >90% inhibition of 4 kinases/enzymes. | [7] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of selectivity data. Below are protocols for key experiments used to characterize adagrasib.
4.1 Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing nucleotide exchange facilitated by the Guanine Nucleotide Exchange Factor, SOS1.
-
Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to monitor the displacement of a fluorescently labeled GDP analog from KRAS by unlabeled GTP. Inhibition of this process by a compound indicates it stabilizes the GDP-bound state.
-
Materials: Recombinant KRAS G12C protein, fluorescently labeled GDP (e.g., BODIPY-FL-GDP), unlabeled GTP, recombinant SOS1 catalytic domain (SOScat), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4), test compound (Adagrasib).
-
Protocol:
-
Pre-incubate KRAS G12C protein with the fluorescent GDP analog to form a stable complex.
-
Dispense the KRAS-GDP complex into a 384-well assay plate.
-
Add serial dilutions of adagrasib or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the exchange reaction by adding a mixture of unlabeled GTP and SOScat.
-
Monitor the decrease in TR-FRET signal over time using a plate reader with appropriate filters. The signal decreases as the fluorescent GDP is displaced.
-
Calculate the rate of nucleotide exchange for each compound concentration.
-
Plot the exchange rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2 Cellular Viability Assay (CellTiter-Glo®)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
-
Protocol:
-
Seed cancer cell lines (e.g., MIA PaCa-2 for G12C, A549 for G12S) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of adagrasib (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours for 2D culture, 12 days for 3D spheroid culture) at 37°C in a 5% CO2 incubator.[8][9]
-
After incubation, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.
-
4.3 Western Blotting for Downstream Signaling Analysis
This technique is used to measure the levels of key phosphorylated proteins in the KRAS signaling pathway to confirm target engagement and functional inhibition in a cellular context.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to total and phosphorylated forms of target proteins (e.g., ERK, S6).
-
Protocol:
-
Plate KRAS G12C mutant cells (e.g., MIA PaCa-2) and allow them to attach.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Treat cells with various concentrations of adagrasib for a defined time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of pathway inhibition.
-
Visualizations of Pathways and Workflows
5.1 KRAS Downstream Signaling Pathways
The diagram below illustrates the primary signaling cascades downstream of KRAS, the MAPK and PI3K-AKT pathways, and indicates the point of inhibition by adagrasib.
Caption: KRAS downstream signaling and point of inhibition by Adagrasib.
5.2 Experimental Workflow for Cellular Selectivity Profiling
This diagram outlines the workflow to compare the anti-proliferative effect of adagrasib on KRAS G12C mutant versus non-mutant cell lines.
Caption: Workflow for determining the cellular selectivity of Adagrasib.
5.3 Logical Diagram of Adagrasib's Covalent Inhibition Mechanism
This diagram illustrates the logical requirement for adagrasib's selective action on KRAS G12C.
Caption: Logical flow for the selective covalent binding of Adagrasib.
References
- 1. adagrasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
